molecular formula C17H20N2O B273690 1-(8-Methyl-1,2,3a,4,5,6-hexahydro-pyrazino[3,2,1-jk]carbazol-3-yl)-ethanone

1-(8-Methyl-1,2,3a,4,5,6-hexahydro-pyrazino[3,2,1-jk]carbazol-3-yl)-ethanone

Cat. No. B273690
M. Wt: 268.35 g/mol
InChI Key: TVYGDDMZPBKRPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(8-Methyl-1,2,3a,4,5,6-hexahydro-pyrazino[3,2,1-jk]carbazol-3-yl)-ethanone, also known as HMP, is a compound that has been synthesized and studied for its potential applications in scientific research. HMP's unique chemical structure makes it an interesting compound to study, and its potential uses in various fields of research are being explored.

Mechanism of Action

The mechanism of action of 1-(8-Methyl-1,2,3a,4,5,6-hexahydro-pyrazino[3,2,1-jk]carbazol-3-yl)-ethanone involves its binding to certain receptors in the brain, including the 5-HT2A and 5-HT2C receptors. Activation of these receptors leads to changes in neurotransmitter release and neuronal activity, which can have effects on behavior and cognition. This compound has also been shown to have some affinity for other receptors, including the dopamine and adrenergic receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied, but some research has shown that this compound can lead to changes in neurotransmitter release and neuronal activity. This compound has also been shown to have effects on behavior and cognition, including changes in mood, anxiety, and perception.

Advantages and Limitations for Lab Experiments

One advantage of 1-(8-Methyl-1,2,3a,4,5,6-hexahydro-pyrazino[3,2,1-jk]carbazol-3-yl)-ethanone is its unique chemical structure, which makes it an interesting compound to study. This compound is also readily available for scientific research, and its synthesis has been optimized to increase yield and purity. However, one limitation of this compound is its potential for off-target effects, as it has some affinity for other receptors in addition to the 5-HT2A and 5-HT2C receptors.

Future Directions

There are many potential future directions for research on 1-(8-Methyl-1,2,3a,4,5,6-hexahydro-pyrazino[3,2,1-jk]carbazol-3-yl)-ethanone. One area of interest is in the study of the central nervous system, where this compound has shown promise as a tool for studying the mechanisms of certain neurological disorders. Other potential areas of research include the study of the cardiovascular system and the immune system, as this compound has been shown to have effects on these systems as well. Further research is needed to fully understand the potential applications of this compound in scientific research.

Synthesis Methods

The synthesis of 1-(8-Methyl-1,2,3a,4,5,6-hexahydro-pyrazino[3,2,1-jk]carbazol-3-yl)-ethanone involves a multi-step process, starting with the reaction of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole with 2-bromoethyl methyl ketone. This intermediate is then reacted with lithium aluminum hydride to produce the final product, this compound. The synthesis of this compound has been optimized to increase yield and purity, making it a readily available compound for scientific research.

Scientific Research Applications

1-(8-Methyl-1,2,3a,4,5,6-hexahydro-pyrazino[3,2,1-jk]carbazol-3-yl)-ethanone has been studied for its potential applications in various fields of scientific research. One area where this compound has shown promise is in the study of the central nervous system. This compound has been shown to bind to and activate certain receptors in the brain, leading to changes in behavior and cognition. This makes this compound a potential tool for studying the mechanisms of certain neurological disorders, such as schizophrenia and depression.

properties

IUPAC Name

1-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-11-6-7-15-14(10-11)13-4-3-5-16-17(13)19(15)9-8-18(16)12(2)20/h6-7,10,16H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYGDDMZPBKRPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3CCN(C4C3=C2CCC4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806007
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.